![molecular formula C11H8Cl2N2O B1211070 5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one CAS No. 5376-46-5](/img/structure/B1211070.png)
5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one is a member of beta-carbolines.
科学的研究の応用
Synthesis and Chemical Transformations
Synthesis Techniques : The condensation and subsequent acid-catalyzed ring closure techniques have been explored for synthesizing derivatives of 5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one. These methods lead to the production of various structurally related compounds (Bobowski, 1983).
Reaction Pathways : Base-catalyzed rearrangements of these compounds have been shown to yield N-acetylated derivatives and indoles, demonstrating the chemical versatility of the parent compound (Bobowski, 1983).
Biological Applications
Enzymatic Reactions in Brain : Research has shown that an enzymatic preparation from the human brain can convert related compounds into various derivatives, indicating potential biochemical and neurological applications (Kennedy et al., 1975).
DNA Interaction and Antitumor Properties : Some derivatives have been studied for their interactions with DNA and their potential as antitumor agents. These compounds exhibit DNA intercalating properties and show cytotoxicity in certain cancer cell lines (Joseph et al., 2001).
Chemical Behavior and Properties
Chemical Behavior : Studies on the chemical behavior of related compounds have revealed that they can undergo various reactions like demethoxycarbonylation and ring-opening, demonstrating their reactivity and potential for generating diverse chemical structures (Satake et al., 1983).
Electrochemical Polymerization : The potential for electrochemical polymerization of similar compounds has been explored, indicating possible applications in materials science and electronics (Zotti et al., 1989).
特性
CAS番号 |
5376-46-5 |
|---|---|
分子式 |
C11H8Cl2N2O |
分子量 |
255.1 g/mol |
IUPAC名 |
5,8-dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H8Cl2N2O/c12-6-1-2-7(13)10-8(6)5-3-4-14-11(16)9(5)15-10/h1-2,15H,3-4H2,(H,14,16) |
InChIキー |
VJUGVVOGVWAGRV-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C3=C(C=CC(=C3N2)Cl)Cl |
正規SMILES |
C1CNC(=O)C2=C1C3=C(C=CC(=C3N2)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



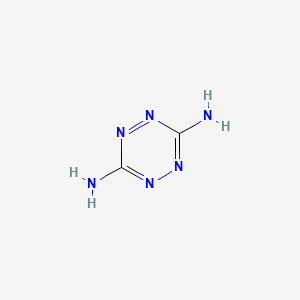
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one](/img/structure/B1210990.png)
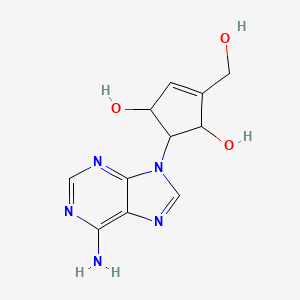

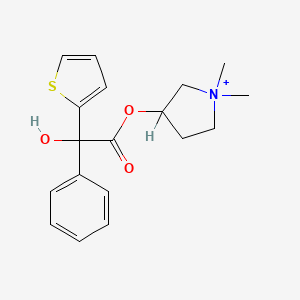



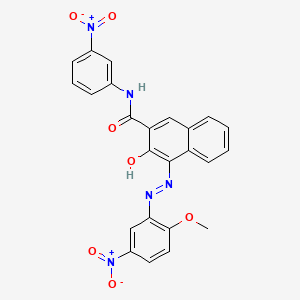
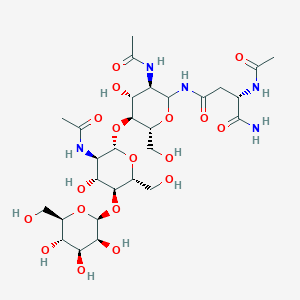

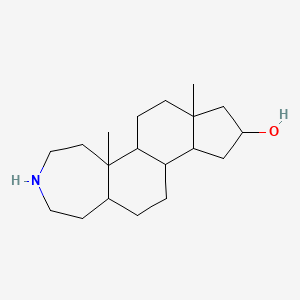
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)